N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide
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Overview
Description
N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide is a complex organic compound that features a unique structure combining an oxazole ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Coupling with Benzamide: The final step involves coupling the oxazole-piperidine intermediate with 2-methylbenzamide using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can serve as a tool for studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and piperidine rings may facilitate binding to these targets, while the benzamide moiety can modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide: shares structural similarities with other oxazole and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not found in simpler analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-(2,4-dimethyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12-6-4-5-7-16(12)18(23)21-15-8-10-22(11-9-15)19(24)17-13(2)20-14(3)25-17/h4-7,15H,8-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMBWNKXMIPHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=C(N=C(O3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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